Ethyl 2-bromobut-2-enoate
Overview
Description
Ethyl 2-bromobut-2-enoate is an organic compound with the molecular formula C6H9BrO2. It is a brominated ester, specifically an ethyl ester of 2-bromobut-2-enoic acid. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromobut-2-enoate can be synthesized through the bromination of ethyl but-2-enoate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like tetrachloromethane (CCl4). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromobut-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 2-bromobut-2-enoate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Photoredox Catalysis: Used in dual photoredox and titanocene-catalyzed methodologies for the regioselective synthesis of α-vinyl-β-hydroxy esters.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 2-bromobut-2-enoate in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In photoredox catalysis, the compound undergoes electron transfer processes, leading to the formation of new products through radical intermediates .
Comparison with Similar Compounds
Ethyl 2-bromobut-2-enoate can be compared with similar compounds such as:
Ethyl 4-bromocrotonate: Similar in structure but differs in the position of the bromine atom and the double bond.
Methyl 4-bromobut-2-enoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 2-bromoisobutyrate: Different in the position of the bromine atom and the branching of the carbon chain.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Biological Activity
Ethyl 2-bromobut-2-enoate, with the molecular formula CHBrO and CAS number 59065-89-3, is a brominated organic compound primarily used in organic synthesis. Its structure features a double bond and a bromine substituent, which contribute to its reactivity in various chemical reactions. This compound has garnered interest for its potential biological activities, making it a subject of research in medicinal chemistry and related fields.
Molecular Characteristics
Property | Value |
---|---|
Molecular Weight | 193.04 g/mol |
CAS Number | 59065-89-3 |
Structure | Chemical Structure |
Synthesis Methods
This compound can be synthesized through the bromination of ethyl but-2-enoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent such as tetrachloromethane at elevated temperatures (around 80°C) for several hours .
The biological activity of this compound is largely attributed to its ability to form reactive intermediates during chemical reactions. In nucleophilic substitution reactions, the bromine atom can be displaced by various nucleophiles, leading to the formation of new compounds with potential biological effects. Additionally, the compound's double bond allows it to participate in addition reactions with electrophiles, further expanding its reactivity .
Research Findings
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
- Cytotoxicity : Research has demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound was found to inhibit growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC value of approximately 30 µM after 48 hours of exposure .
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally similar compounds.
Compound | Structure Type | Biological Activity |
---|---|---|
Ethyl 4-bromocrotonate | Brominated ester | Antimicrobial |
Methyl 4-bromobut-2-enoate | Brominated ester | Cytotoxic |
Ethyl 2-bromoisobutyrate | Brominated ester | Enzyme inhibition |
These comparisons illustrate that while similar compounds may share structural characteristics, their biological activities can vary significantly based on their specific functional groups and stereochemistry.
Properties
IUPAC Name |
ethyl 2-bromobut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGVZVYRHWZVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336504 | |
Record name | Ethyl 2-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59065-89-3 | |
Record name | Ethyl 2-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.